molecular formula C10H7Cl2NO B2780100 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone CAS No. 38693-11-7

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone

Cat. No. B2780100
CAS RN: 38693-11-7
M. Wt: 228.07
InChI Key: QZKPNTKNGLCGPJ-UHFFFAOYSA-N
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Description

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2NO . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their biological significance . A method for synthesizing similar compounds involves combining indole with chloroacetyl chloride in toluene and heating to 55°C. After 2 hours, the reaction mixture is cooled to ambient temperature.


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indol-3-yl group attached to an ethanone group via a chlorine atom . The indole group is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Synthesis and Biological Applications

  • Antibacterial and Antifungal Activity : A study synthesized novel 1H-indole derivatives, including compounds related to 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

  • Anti-inflammatory Agents : Another research focused on the synthesis of chalcone derivatives, starting from a compound similar to this compound, for their potential use as anti-inflammatory agents. The synthesized compounds were evaluated using a rat model, demonstrating their potential in reducing inflammation (Current drug discovery technologies, 2022).

  • Synthesis of Various Derivatives : Studies have also focused on the synthesis of various derivatives from compounds related to this compound, exploring their potential applications in different areas of chemical research. For instance, the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone, which is structurally related, has been reported (Applied Chemical Industry, 2010).

  • Antimicrobial Study : A 2022 study synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, a compound structurally related to this compound. These compounds were found to possess excellent antimicrobial activities, highlighting their potential in medical applications (International Journal For Multidisciplinary Research, 2022).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Future Directions

Given the biological significance of indole derivatives, future research could focus on exploring novel methods of synthesis, investigating their biological activities, and developing them into effective therapeutic agents . The flexibility of MCRs could also be leveraged to produce indole derivatives with diverse functional groups .

properties

IUPAC Name

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKPNTKNGLCGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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